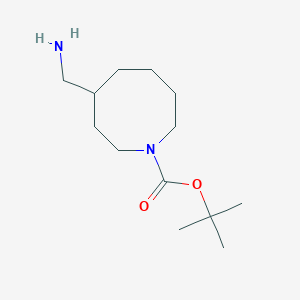

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate, also known as TBOA, is a compound that has gained significant attention in the field of neuroscience. It is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate in the brain.

Aplicaciones Científicas De Investigación

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to Tert-butyl 4-(aminomethyl)azocane-1-carboxylate, are utilized as versatile building blocks in synthetic organic chemistry. Research demonstrates that nucleophilic substitutions on the benzene ring can proceed with aromatic amines and alcohols under mild conditions, leading to azocarboxamides. Additionally, the benzene ring can be modified through radical reactions facilitated by the tert-butyloxycarbonylazo group, enabling the generation of aryl radicals for oxygenation, halogenation, and coupling reactions (Jasch, Höfling, & Heinrich, 2012).

Curtius Rearrangement for Boc-protected Amines

A notable application involves the mild and efficient one-pot Curtius rearrangement for producing tert-butyl carbamate from carboxylic acids. This process is facilitated by di-tert-butyl dicarbonate and sodium azide, leading to acyl azide intermediates which undergo rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The method is compatible with various substrates, providing a pathway to protected amino acids (Lebel & Leogane, 2005).

Intermediate Synthesis for Biologically Active Compounds

Tert-Butyl 4-(aminomethyl)azocane-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound involves acylation, nucleophilic substitution, and reduction from commercially available precursors, demonstrating its critical role in pharmaceutical development (Zhao et al., 2017).

Asymmetric Synthesis of Amines

Another application is in the asymmetric synthesis of amines using N-tert-butanesulfinyl imines. These intermediates, prepared from enantiomerically pure tert-butanesulfinamide, facilitate the synthesis of a wide range of highly enantioenriched amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved post-nucleophilic addition, showcasing the versatility of related tert-butyl compounds in stereocontrolled synthetic pathways (Ellman, Owens, & Tang, 2002).

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)azocane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15/h11H,4-10,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAWSJOWTNNZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(CC1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2860016.png)

![3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2860020.png)

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)

![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2860031.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)